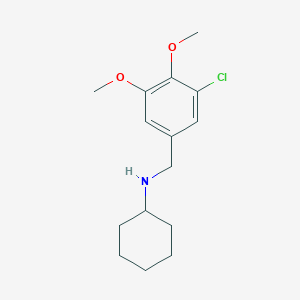
N-(2-Ethoxybenzyl)-1-(tetrahydrofuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (2-Ethoxyphenyl)methylamine typically involves the reaction of 2-ethoxybenzyl chloride with oxolan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2-Ethoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Scientific Research Applications
(2-Ethoxyphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Ethoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions .
Comparison with Similar Compounds
(2-Ethoxyphenyl)methylamine can be compared with other similar compounds, such as:
(2-Methoxyphenyl)methylamine: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
(2-Propoxyphenyl)methylamine:
(2-Butoxyphenyl)methylamine: The butoxy group introduces further changes in the compound’s characteristics, affecting its interactions and uses.
These comparisons highlight the uniqueness of (2-Ethoxyphenyl)methylamine, particularly in terms of its specific chemical structure and resulting properties.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C14H21NO2/c1-2-16-14-8-4-3-6-12(14)10-15-11-13-7-5-9-17-13/h3-4,6,8,13,15H,2,5,7,9-11H2,1H3 |
InChI Key |
PQAQRYFUOZHSFF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNCC2CCCO2 |
Canonical SMILES |
CCOC1=CC=CC=C1CNCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[([1,1'-Biphenyl]-4-ylmethyl)amino]-1-butanol](/img/structure/B315367.png)




![N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B315376.png)


![N-{2-methoxy-4-[(3-methoxybenzyl)amino]phenyl}-2-methylpropanamide](/img/structure/B315380.png)


![4-[(3-Chloro-4,5-dimethoxybenzyl)amino]benzoic acid](/img/structure/B315386.png)

![2-[(3-Phenyl-2-propynyl)amino]-1-butanol](/img/structure/B315389.png)
